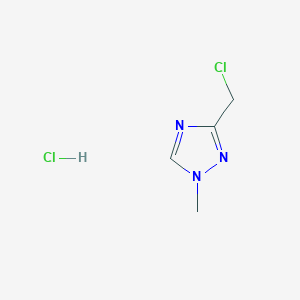

3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Vue d'ensemble

Description

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the CAS Number: 135206-76-7 . It is a solid substance and is used in various applications within the field of organic chemistry .

Molecular Structure Analysis

The molecular formula of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is C4H6ClN3 . The InChI code is 1S/C4H6ClN3.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H .Physical And Chemical Properties Analysis

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a solid substance . It has a molecular weight of 131.564, and its density is 1.4±0.1 g/cm3 . The boiling point is 255.3±42.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Preparation

- Synthesis as an Intermediate for Pesticides : 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is synthesized as an important intermediate in preparing pesticides. The process involves hydroxymethylation and reaction with thioyl chloride, yielding a total yield of over 92.3% (Z. Ying, 2004).

Chemical Synthesis and Reactions

- Formation of Energetic Salts : The compound is used in the formation of triazolyl-functionalized energetic salts through various chemical reactions. These salts exhibit good thermal stability and relatively high density, making them significant in materials science (Ruihu Wang et al., 2007).

- Reaction with Sulfur and Oxygen Nucleophiles : It undergoes reactions with sulfur and oxygen nucleophiles, leading to the formation of various compounds with potential fungicidal activity (M. El-wassimy et al., 1992).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Derivatives of this compound, such as 4H-1,2,4-triazole derivatives, are studied for their efficiency in protecting mild steel against corrosion in acidic environments. These derivatives are effective corrosion inhibitors, which is essential in materials and chemical engineering (F. Bentiss et al., 2007).

Biological and Medicinal Research

- Synthesis of Bioactive Compounds : The compound is used in synthesizing bioactive compounds with fungicidal and plant growth activities, highlighting its potential in agricultural and biological research (Fu Shi-kai, 2003).

Safety And Hazards

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes . Immediate medical attention is required in both cases .

Propriétés

IUPAC Name |

3-(chloromethyl)-1-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISIDCUHOLGEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

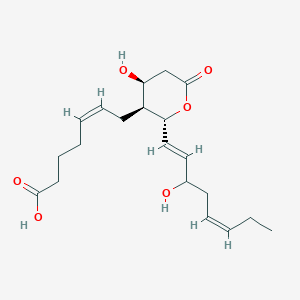

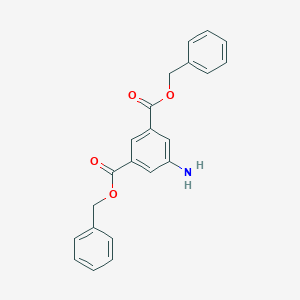

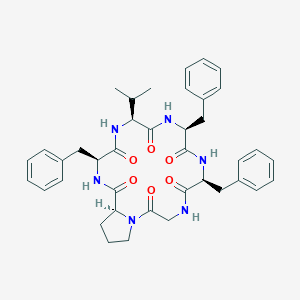

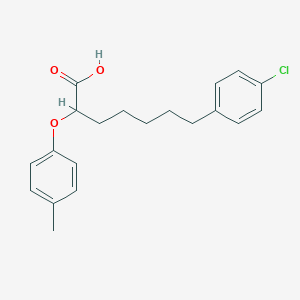

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)

![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)